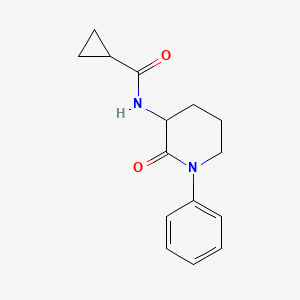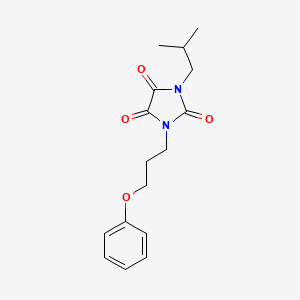![molecular formula C17H15FN2 B7563245 3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole, also known as FMPP, is a chemical compound that belongs to the pyrazole class of compounds. It is a synthetic compound that has been used in scientific research for several years. FMPP has been studied for its potential use in the treatment of various diseases and disorders.
Mécanisme D'action
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole acts as a selective serotonin and dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood and cognitive function. This compound also acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and cognitive function. This compound has also been shown to increase the release of acetylcholine in the brain, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of research on its effects. However, this compound also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to learn about its effects. It is also a potent compound, which means that it must be used with caution.
Orientations Futures
There are a number of future directions for research on 3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole. One area of research is the development of new compounds based on this compound that have improved efficacy and fewer side effects. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of this compound on mood and cognitive function.
Méthodes De Synthèse
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole can be synthesized using a variety of methods, including the reaction of 4-fluorophenylhydrazine with 1-(4-methylbenzyl)-1H-pyrazole-4-carboxaldehyde in the presence of a base. Another method involves the reaction of 4-fluorophenylhydrazine with 1-(4-methylbenzyl)pyrazolidine-3,5-dione in the presence of a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole has been studied for its potential use in the treatment of various diseases and disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer. This compound has been shown to have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation and cognitive function.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c1-13-2-4-14(5-3-13)12-20-11-10-17(19-20)15-6-8-16(18)9-7-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNXQJLHWFKSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)

![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7563229.png)


![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)